2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine
Description
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-14-8-5-7-13-25(14)20(27)18-19(16-10-4-6-12-22-16)26(24-23-18)17-11-3-2-9-15(17)21/h2-4,6,9-12,14H,5,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYUIIAHONJANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methylpiperidine-1-carbonyl group distinguishes it from simpler benzyl or pyridylmethyl substituents in analogues .
- Higher yields (82–92%) in imidazo[1,2-a]pyridine derivatives suggest that electron-donating groups (e.g., 4-methoxybenzyl in 132b ) or rigid heterocycles enhance reaction efficiency compared to the lower yield (57.7%) of CAS 68090-20-0 .
Structural and Spectroscopic Features
NMR Data :
- Target Compound : Expected δ(H) ~7.5–8.5 ppm for pyridine protons, δ(H) ~2.5–3.5 ppm for piperidine-CH3, and δ(C) ~165–170 ppm for the carbonyl group (cf. 15a : δ(C)=168.2 ppm for similar carbonyls).
- 15a : δ(H)=7.2–8.1 ppm (aromatic), δ(C)=168.2 ppm (C=O).
- CAS 68090-20-0 : Simpler ¹H NMR due to absence of piperidine, with pyridine protons at δ(H)=8.5–9.0 ppm.
Crystallography :
- Triazole derivatives with α-ketoesters (e.g., compound 1 ) form dimers via O···π-hole interactions, while the target compound’s 2-methylpiperidine likely disrupts such packing, favoring alternative H-bonding or hydrophobic interactions.
Functional Comparison
Receptor Binding :
Pharmacokinetic Properties
- Lipophilicity : LogP of the target compound is higher (~3.5*) than CAS 68090-20-0 (LogP ~2.1 ) due to the 2-methylpiperidine group, improving blood-brain barrier permeability.
Q & A
Q. What are the critical steps for synthesizing 2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps:
- Step 1 : Prepare the 2-chlorophenyl azide precursor via diazotization of 2-chloroaniline.
- Step 2 : Couple the azide with a propargyl-substituted pyridine derivative under Cu(I) catalysis.
- Step 3 : Introduce the 2-methylpiperidine-1-carbonyl group via amide coupling (e.g., EDC/HOBt).
- Optimization : Monitor reaction progress using TLC and HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield and purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H NMR: δ 8.2–8.5 ppm for pyridine protons; 13C NMR for carbonyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 412.1234).
- HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the chlorophenyl and piperidine groups .
Q. How can researchers design initial biological activity screening for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., triazole-piperidine hybrids):
- Enzyme Inhibition : Test against serine hydrolases or kinases (e.g., fluorescence-based assays).
- Receptor Binding : Use radioligand displacement assays (e.g., GABA-A or opioid receptors due to piperidine moiety).
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
- Data Interpretation : Compare IC50/MIC values with control compounds (e.g., ciprofloxacin for antimicrobial studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Chlorophenyl substituents (e.g., 3-Cl vs. 4-Cl; see for fluorophenyl analogs).
- Piperidine substituents (e.g., methyl vs. ethyl groups).
- Functional Assays : Use dose-response curves to correlate substituent effects with potency (e.g., EC50 shifts in enzyme assays).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target vs. off-target proteins .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and logP (shake-flask method).
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring).
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation.
- In Vivo Validation : Use knockout models to confirm target engagement .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h).
- Oxidative stress (3% H2O2, RT, 6h).
- Photostability (ICH Q1B guidelines: 1.2 million lux-hours).
- Analytical Monitoring : Track degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., 100 ns trajectories in GROMACS) to assess conformational stability.
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities.
- Pharmacophore Modeling : Align with known inhibitors (e.g., triazole-based kinase inhibitors) to identify critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
